(2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 560098-24-0
VCID: VC3845083
InChI: InChI=1S/C14H19NO2/c1-11-6-5-9-15(10-11)14(16)12-7-3-4-8-13(12)17-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3
SMILES: CC1CCCN(C1)C(=O)C2=CC=CC=C2OC
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

(2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone

CAS No.: 560098-24-0

Cat. No.: VC3845083

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone - 560098-24-0

Specification

CAS No. 560098-24-0
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name (2-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C14H19NO2/c1-11-6-5-9-15(10-11)14(16)12-7-3-4-8-13(12)17-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3
Standard InChI Key QMFRAISWJZVLDG-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C(=O)C2=CC=CC=C2OC
Canonical SMILES CC1CCCN(C1)C(=O)C2=CC=CC=C2OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two primary moieties: a 2-methoxyphenyl aromatic ring and a 3-methylpiperidine heterocycle. The methoxy group (-OCH3\text{-OCH}_{3}) at the ortho position of the phenyl ring introduces electron-donating effects, influencing the compound’s electronic distribution and solubility. The piperidine ring, substituted with a methyl group at the 3-position, adopts a chair conformation, minimizing steric strain. The carbonyl group (C=O\text{C=O}) bridges these components, creating a planar region that may facilitate interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H19NO2\text{C}_{14}\text{H}_{19}\text{NO}_{2}
Molecular Weight233.31 g/mol
XLogP3 (Partition Coefficient)1.8
Hydrogen Bond Acceptors2
Rotatable Bonds2
Topological Polar Surface Area29.5 Ų

Spectral and Stereochemical Data

The compound’s InChIKey (QMFRAISWJZVLDG-UHFFFAOYSA-N) and SMILES (CC1CCCN(C1)C(=O)C2=CC=CC=C2OC) provide unambiguous identifiers for its stereochemistry and connectivity. The presence of a single undefined stereocenter at the 3-methylpiperidine moiety introduces chirality, though enantiomeric resolution data remain unreported . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles are consistent with its structure, with a parent ion peak at m/z 233.1416 corresponding to the molecular ion .

Synthesis and Manufacturing

Industrial Production

Current manufacturing occurs at milligram-to-gram scales for research purposes. Parchem lists the compound as a "specialty material," indicating batch production upon request. Scalability challenges may arise from the moisture sensitivity of the acid chloride intermediate and the need for inert reaction conditions.

ParameterPredictionMethod
Blood-Brain Barrier PenetrationHighQSAR
CYP450 2D6 InhibitionModeratein silico
Plasma Protein Binding89%SwissADME
Half-Life~6 hoursPKSim

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